molecular formula C15H15F2N3O B6924191 N-(3,5-difluorophenyl)-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide

N-(3,5-difluorophenyl)-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide

Cat. No.: B6924191
M. Wt: 291.30 g/mol
InChI Key: RVFQPZUUSSWVES-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a difluorophenyl group, a methyl group, and a propan-2-yl group attached to a pyrimidine ring

Properties

IUPAC Name

N-(3,5-difluorophenyl)-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O/c1-8(2)14-13(7-18-9(3)19-14)15(21)20-12-5-10(16)4-11(17)6-12/h4-8H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFQPZUUSSWVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C(C)C)C(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-methyl-4-propan-2-ylpyrimidine-5-carboxylic acid.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using 3,5-difluorophenylamine.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines.

Scientific Research Applications

N-(3,5-difluorophenyl)-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its properties in the development of advanced materials, such as polymers and coatings.

    Industry: The compound finds applications in the synthesis of other complex molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-difluorophenyl)-2-methyl-4-propan-2-ylpyrimidine-5-carboxylate
  • N-(3,5-difluorophenyl)-2-methyl-4-propan-2-ylpyrimidine-5-thioamide

Uniqueness

N-(3,5-difluorophenyl)-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide is unique due to its specific structural features, such as the presence of both difluorophenyl and propan-2-yl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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